Enhanced Boronic Acid Acidity vs. Non-Fluorinated Quinoxalin-6-ylboronic Acid
The 8-fluoro substituent exerts an electron-withdrawing effect on the quinoxaline ring, which increases the acidity of the boronic acid group. The predicted pKa for a closely related analogue, (8-fluoro-4-isopropyl-3-oxo-3,4-dihydroquinoxalin-6-yl)boronic acid, is 6.85 [REFS-1; Evidence_Tag: Supporting evidence], and the predicted pKa for the simpler 8-fluoroquinoxalin-6-ylboronic acid is expected to be similar. This represents a notable increase in acidity compared to the predicted pKa of 6.60 for the non-fluorinated quinoxalin-6-ylboronic acid [REFS-2; Evidence_Tag: Supporting evidence]. This pKa shift has direct implications for binding affinity to diols and other biological targets, where a lower pKa can enhance binding at physiological pH.
| Evidence Dimension | Boronic Acid Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 6.85 (predicted, based on related 8-fluoro analogue) |
| Comparator Or Baseline | Quinoxalin-6-ylboronic acid: pKa = 6.60 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.25 (increased acidity) |
| Conditions | Computational prediction (ACD/Labs or similar); aqueous phase |
Why This Matters
A lower pKa influences the pH-dependent speciation and reactivity of the boronic acid, crucial for designing effective sensors, optimizing aqueous Suzuki couplings, and modulating target engagement in biological systems.
